molecular formula C14H13NO B11772450 (2,5-Dimethylphenyl)(pyridin-3-yl)methanone

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone

Cat. No.: B11772450
M. Wt: 211.26 g/mol
InChI Key: WJWWJSUSISGRGG-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a pyridin-3-yl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 3-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

  • (2,5-Dimethylphenyl)(pyridin-2-yl)methanone
  • (2,5-Dimethylphenyl)(pyridin-4-yl)methanone
  • (2,5-Dimethylphenyl)(pyridin-3-yl)ethanone

Comparison: Compared to its analogs, (2,5-Dimethylphenyl)(pyridin-3-yl)methanone may exhibit unique properties due to the position of the pyridinyl group. This can influence its reactivity, binding affinity, and overall stability. The presence of the 3-pyridinyl group can also affect its electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(2,5-dimethylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO/c1-10-5-6-11(2)13(8-10)14(16)12-4-3-7-15-9-12/h3-9H,1-2H3

InChI Key

WJWWJSUSISGRGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CN=CC=C2

Origin of Product

United States

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